molecular formula C8H9BrS B042175 Benzylthiobromomethane CAS No. 15960-81-3

Benzylthiobromomethane

Cat. No.: B042175
CAS No.: 15960-81-3
M. Wt: 217.13 g/mol
InChI Key: PSTOVESVKXDXQX-UHFFFAOYSA-N
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Description

Benzylthiobromomethane is an organosulfur compound characterized by the presence of a benzyl group attached to a thiobromomethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylthiobromomethane can be synthesized through the bromomethylation of thiols. One efficient method involves the reaction of benzyl mercaptan with paraformaldehyde and hydrobromic acid in acetic acid. This reaction minimizes the generation of toxic byproducts and yields this compound in satisfactory purity .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzylthiobromomethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Major Products:

    Substitution Reactions: Products include benzylthiomethane derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include benzylsulfoxide and benzylsulfone.

Scientific Research Applications

Chemical Synthesis

Benzylthiobromomethane serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions, making it valuable for producing pharmaceuticals, agrochemicals, and dyes.

Key Reactions:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or alcohols.
  • Formation of Thioethers: It can react with alcohols to form thioether compounds, which are useful in medicinal chemistry.

Research has indicated that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties:

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.

Anticancer Potential:

Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy. Further research is required to elucidate its mechanisms of action and efficacy.

Industrial Applications

In addition to its roles in synthesis and biological activity, this compound has potential industrial applications:

  • Dyes and Pigments: It can be utilized in the production of dyes due to its ability to form colored compounds.
  • Flavors and Fragrances: The compound's unique structure may allow it to be used in flavoring agents or fragrances.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Synthesis of Antimicrobial Agents

A recent study explored the synthesis of novel antimicrobial agents using this compound as a starting material. The researchers reported that derivatives synthesized from this compound exhibited enhanced antibacterial activity compared to existing antibiotics.

Case Study 2: Anticancer Research

In a laboratory setting, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as a lead compound for further drug development aimed at treating specific cancers.

Comparative Data Table

The following table summarizes the properties and applications of this compound compared to similar compounds:

Property/ApplicationThis compoundCompound ACompound B
Antimicrobial ActivityModerateHighLow
Anticancer PotentialYesYesNo
Synthesis UtilityHighModerateHigh
Industrial UseDyes, FlavorsSolventsDyes

Mechanism of Action

The mechanism of action of benzylthiobromomethane involves its ability to undergo nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions.

Comparison with Similar Compounds

    Benzylchloromethane: Similar in structure but contains a chlorine atom instead of bromine.

    Benzylthiomethane: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.

Uniqueness: Benzylthiobromomethane is unique due to the presence of both a benzyl group and a thiobromomethane moiety, which imparts distinct reactivity and versatility in chemical reactions compared to its analogs.

Biological Activity

Benzylthiobromomethane is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

This compound is a sulfur-containing organic compound that can be synthesized through various methods, including bromomethylation of thiols. Its structure consists of a benzyl group attached to a thiobromomethyl moiety, which contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
    • E. coli: MIC 6.72 mg/mL
    • S. aureus: MIC 6.63 mg/mL
    • P. aeruginosa: MIC 6.67 mg/mL
    • C. albicans: MIC 6.63 mg/mL

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vivo using carrageenan-induced paw edema models in rats. The compound showed promising results in reducing inflammation:

  • Inhibition Rates :
    • At 1 hour: 94.69%
    • At 2 hours: 89.66%
    • At 3 hours: 87.83%

These findings indicate that this compound may inhibit inflammatory responses effectively, making it a candidate for further exploration in therapeutic applications .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Mechanism : It may inhibit the expression of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide, reducing overall inflammation .

Case Studies and Research Findings

Several studies have explored the broader implications of sulfur-containing compounds like this compound in medicinal chemistry:

  • A study on meroterpenoids, which are structurally related compounds, highlighted their diverse biological activities, including anti-inflammatory and antimicrobial effects . This suggests that compounds with similar structures may share common pathways for efficacy.
  • Another investigation into the bromomethylation process emphasized the importance of synthesizing diverse sulfur-based compounds for potential therapeutic uses . This aligns with the growing interest in developing novel agents from existing chemical frameworks.

Data Summary

Biological ActivityTest MethodologyResults
AntimicrobialMIC AssayE. coli (6.72 mg/mL), S. aureus (6.63 mg/mL)
Anti-inflammatoryCarrageenan-induced edema modelInhibition rates: 94.69% (1h), 89.66% (2h), 87.83% (3h)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzylthiobromomethane in laboratory settings?

Methodological Answer: this compound synthesis typically involves nucleophilic substitution or thiol-bromomethyl coupling. A common approach is reacting benzylthiol with bromomethylating agents (e.g., dibromomethane) under anhydrous conditions. Key steps include:

  • Solvent Selection: Use aprotic solvents like dichloromethane or THF to minimize side reactions.
  • Temperature Control: Maintain 0–5°C to reduce thermal degradation of intermediates.
  • Catalytic Systems: Base catalysts (e.g., K₂CO₃) may enhance reaction efficiency.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

For reproducibility, document all parameters (stoichiometry, solvent purity, reaction time) as per experimental reporting standards . Characterization via NMR and mass spectrometry is critical to confirm purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • ¹H NMR: Focus on the benzyl proton (δ 4.5–5.0 ppm, singlet) and bromomethyl group (δ 3.3–3.7 ppm). Splitting patterns confirm structural integrity.
  • ¹³C NMR: Identify the bromomethyl carbon (δ 30–35 ppm) and aromatic carbons (δ 125–140 ppm).
  • Mass Spectrometry (EI): Look for molecular ion peaks at m/z 215 (M⁺) and isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy: C-S stretching (650–750 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) validate functional groups.

Cross-reference spectral data with NIST Chemistry WebBook entries and include raw spectra in supplementary materials for peer review .

Q. What are the primary safety considerations when handling this compound in laboratory environments?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • First Aid:
    • Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage: Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent bromine loss.
  • Waste Disposal: Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers.

Risk assessments should precede experimental work, especially due to limited toxicological data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when optimizing this compound synthesis?

Methodological Answer: Contradictions in yields often arise from variable reaction conditions or impurities. Address this via:

  • Systematic Parameter Screening: Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst ratios.
  • Control Experiments: Run parallel reactions with/without catalysts to isolate their effects.
  • Analytical Validation: Quantify intermediates via HPLC or GC-MS to track byproduct formation.
  • Replication: Repeat trials ≥3 times under identical conditions to assess reproducibility.

Document discrepancies in the discussion section, comparing results with literature precedents .

Q. What strategies are effective for studying the bromomethyl group's reactivity in this compound under varying conditions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates with nucleophiles (e.g., amines) via UV-Vis or stopped-flow techniques.
  • Solvent Effects: Compare polar (DMF) vs. nonpolar (toluene) solvents to assess SN1/SN2 dominance.
  • Temperature-Dependent NMR: Track bromomethyl group stability at elevated temperatures (25–60°C).
  • Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict transition states and activation energies.

Crystallographic data (e.g., CCDC entries) can validate structural changes post-reaction .

Q. How can computational chemistry complement experimental studies of this compound's molecular interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate solvent interactions to predict solubility or aggregation behavior.
  • Docking Studies: Model binding affinities with biological targets (e.g., enzymes) for mechanistic insights.
  • Spectroscopic Predictions: Compare computed (TD-DFT) vs. experimental UV-Vis/NMR spectra to refine structural assignments .
  • Thermodynamic Profiling: Calculate Gibbs free energy changes for bromine substitution reactions.

Validate models using crystallographic data (e.g., bond lengths/angles) from X-ray studies .

Properties

IUPAC Name

bromomethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTOVESVKXDXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398967
Record name benzylthiobromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15960-81-3
Record name benzylthiobromomethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Benzylthiobromomethane
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